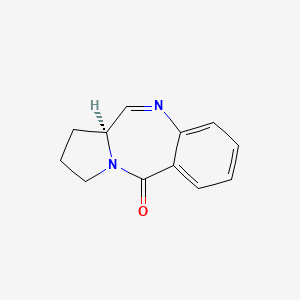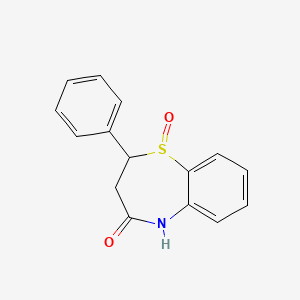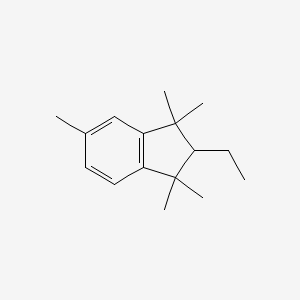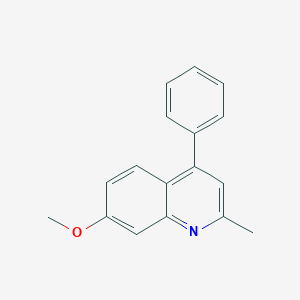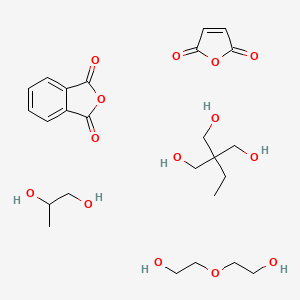
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a benzyl group, a morpholinocarbonyloxy group, and a pyridinium ring, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium bromide with morpholinocarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The morpholinocarbonyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding alcohol and morpholine.
Scientific Research Applications
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a tool for drug delivery.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions with aromatic residues, while the morpholinocarbonyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-carbamoylpyridinium bromide
- 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
- 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Uniqueness
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is unique due to the presence of the morpholinocarbonyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
69440-40-0 |
|---|---|
Molecular Formula |
C17H19BrN2O3 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) morpholine-4-carboxylate;bromide |
InChI |
InChI=1S/C17H19N2O3.BrH/c20-17(19-9-11-21-12-10-19)22-16-7-4-8-18(14-16)13-15-5-2-1-3-6-15;/h1-8,14H,9-13H2;1H/q+1;/p-1 |
InChI Key |
FNLMPBYHFBUIQR-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C(=O)OC2=C[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


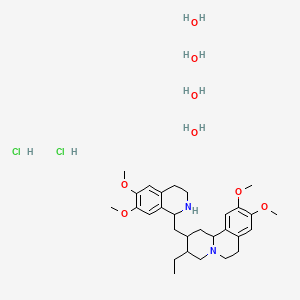
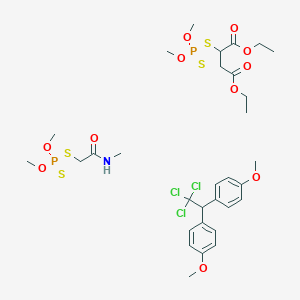

![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)
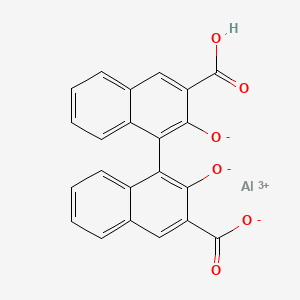
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
